molecular formula C6H10ClN3O B2555770 3-Hydrazinyl-2-methoxypyridine hydrochloride CAS No. 2197052-92-7

3-Hydrazinyl-2-methoxypyridine hydrochloride

Cat. No.: B2555770
CAS No.: 2197052-92-7
M. Wt: 175.62
InChI Key: ACTLMGZOHIMSTR-UHFFFAOYSA-N
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Description

3-Hydrazinyl-2-methoxypyridine hydrochloride (CAS: 145934-89-0) is a heterocyclic compound featuring a pyridine ring substituted with a hydrazinyl group at position 3 and a methoxy group at position 2. Its molecular formula is C₆H₉ClN₃O, with a molecular weight of 175.61 g/mol (inferred from structural analogs in ). The hydrazinyl group (–NH–NH₂) confers nucleophilic reactivity, while the methoxy substituent enhances solubility in polar solvents compared to alkyl-substituted derivatives . This compound is used in pharmaceutical intermediates and coordination chemistry, though its specific applications require further research .

Properties

IUPAC Name

(2-methoxypyridin-3-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c1-10-6-5(9-7)3-2-4-8-6;/h2-4,9H,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTLMGZOHIMSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinyl-2-methoxypyridine hydrochloride typically involves the reaction of 2-methoxypyridine with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 2-Methoxypyridine

    Reagent: Hydrazine hydrate

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial process also emphasizes the importance of safety and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinyl-2-methoxypyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products Formed

    Oxidation: Formation of azo or azoxy compounds.

    Reduction: Formation of hydrazones or other reduced derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pharmacological Properties

3-Hydrazinyl-2-methoxypyridine hydrochloride exhibits a range of pharmacological activities, primarily due to its hydrazine and pyridine functionalities. These properties are significant in the development of new therapeutic agents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of hydrazine derivatives, including this compound. In vitro assays have demonstrated that this compound has notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives of hydrazine have shown zones of inhibition ranging from 11.50 mm to 24 mm against these pathogens, indicating their potential as antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In a study involving colorectal cancer cell lines (HT-29), this compound demonstrated significant cytotoxic effects, with the ability to inhibit cell proliferation effectively . The mechanism of action is thought to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with hydrazine hydrate. This process can be optimized to yield high-purity products suitable for research applications.

Case Study: Synthesis Optimization

A study focused on optimizing the synthesis route for hydrazone derivatives indicated that varying reaction conditions could enhance yield and purity. The use of different solvents and catalysts was explored, leading to improved outcomes in terms of both efficiency and product quality .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for developing more effective derivatives. Research has shown that modifications at specific positions on the pyridine ring can significantly impact biological activity.

Key Findings from SAR Studies

  • Hydrophobic Interactions : Compounds with increased hydrophobic character tend to show enhanced binding affinity to biological targets.
  • Functional Group Variations : Substitutions at the 3 or 5 positions of the pyridine ring have been linked to increased antimicrobial potency .

Safety and Toxicity

While promising in therapeutic applications, safety assessments are critical for any new compound. Preliminary toxicity studies indicate that this compound may cause irritation upon contact with skin or eyes and should be handled with appropriate safety measures .

Data Table: Summary of Applications

ApplicationDescriptionReference
AntimicrobialEffective against Staphylococcus aureus and E. coli with zones of inhibition up to 24 mm
AnticancerInduces cytotoxicity in HT-29 colorectal cancer cells
Synthesis OptimizationEnhanced yield through varied reaction conditions
Safety ProfileCauses skin and eye irritation; handle with care

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-2-methoxypyridine hydrochloride involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity or other biochemical pathways. The methoxy group can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Key Structural and Physical Properties

The table below compares 3-hydrazinyl-2-methoxypyridine hydrochloride with five analogs:

Compound Name CAS No. Molecular Formula Substituents (Pyridine Ring) Molecular Weight (g/mol) Similarity Score Key Properties
3-Hydrazinyl-2-methoxypyridine HCl 145934-89-0 C₆H₉ClN₃O 3-NHNH₂, 2-OCH₃ 175.61 Reference High polarity, moderate stability
5-Hydrazinyl-2-methoxypyridine HCl 179543-88-5 C₆H₉ClN₃O 5-NHNH₂, 2-OCH₃ 175.61 0.61–0.87* Lower reactivity due to hydrazine position
4-Hydrazinylpyridine HCl 20815-52-5 C₅H₇ClN₃ 4-NHNH₂ 144.58 0.65 Reduced solubility (no methoxy group)
3-Hydrazinyl-2-methylpyridine HCl 1207832-68-5 C₆H₁₀ClN₃ 3-NHNH₂, 2-CH₃ 159.62 0.73 Lipophilic; hazard warnings (H302, H315)
2-Hydrazinyl-3-nitropyridine HCl 132454-29-6 C₅H₆ClN₄O₂ 2-NHNH₂, 3-NO₂ 204.58 N/A High reactivity (nitro group)

Note: Similarity scores vary by source (0.61 in vs. 0.87 in ), likely due to differing computational algorithms.

Reactivity and Stability

  • 3-Hydrazinyl-2-methoxypyridine HCl : The methoxy group stabilizes the ring via electron donation, while the hydrazinyl group participates in Schiff base formation or metal coordination .
  • 3-Hydrazinyl-2-methylpyridine HCl : The methyl group increases lipophilicity but reduces solubility in aqueous media. It exhibits higher toxicity (Hazard Statements: H302, H315) .

Critical Analysis of Discrepancies and Limitations

  • Similarity Scores : Discrepancies between and highlight the need to specify similarity metrics (e.g., Tanimoto vs. topological indices) when comparing compounds.
  • Safety Data : While 3-hydrazinyl-2-methylpyridine HCl has documented hazards, safety profiles for methoxy-substituted analogs remain understudied .

Biological Activity

3-Hydrazinyl-2-methoxypyridine hydrochloride (C₆H₁₀ClN₃O) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and comparative analysis with similar compounds.

This compound is characterized by the presence of a hydrazinyl functional group attached to a methoxypyridine ring. The hydrochloride form enhances its solubility, making it suitable for various biological assays and applications. The molecular weight is approximately 175.62 g/mol, which allows for efficient cellular uptake and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The hydrazinyl group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity. This interaction can lead to alterations in enzyme kinetics and pathways involved in cell signaling and metabolism.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, which could be leveraged in developing new antibiotics.
  • Anticancer Potential : Research indicates that it may have anticancer effects, possibly through the induction of apoptosis in tumor cells.

Antimicrobial Properties

This compound has been investigated for its potential as an antimicrobial agent. Studies show it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic.

Anticancer Activity

Research has highlighted its potential as an anticancer drug. In vitro studies demonstrate that the compound can induce cell death in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways or inhibition of cancer-related enzymes .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
3-HydrazinylpyridineC₅H₈N₄Lacks methoxy group; simpler structure
2-MethoxypyridineC₆H₇NOBase structure without hydrazine functionality
4-Hydrazinyl-2-methoxypyridineC₆H₈N₄OSimilar structure but different substitution pattern

The unique combination of hydrazine and methoxy functionalities in this compound distinguishes it from similar compounds. This structural uniqueness may confer enhanced biological properties not observed in simpler analogs.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at low micromolar concentrations, indicating strong potential for therapeutic use.
  • Cancer Cell Studies : In research involving breast cancer cell lines (MCF-7 and MDA-MB-231), treatment with this compound resulted in a marked reduction in cell viability, suggesting its role as a potential chemotherapeutic agent. The study highlighted the compound's ability to induce apoptosis through activation of caspase pathways .

Q & A

Basic: How can I optimize the synthesis of 3-hydrazinyl-2-methoxypyridine hydrochloride to improve yield and purity?

Methodological Answer:

  • Multi-Step Synthesis : Follow a modular approach:
    • Hydrazine Attachment : React 2-methoxypyridine derivatives with hydrazine hydrate under reflux in ethanol (70–80°C, 6–8 hours) .
    • HCl Salt Formation : Precipitate the hydrochloride salt by adding concentrated HCl dropwise to the reaction mixture at 0–5°C .
  • Purification : Use recrystallization from a methanol/ether (1:3) solvent system to remove unreacted hydrazine and byproducts. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
  • Yield Optimization : Maintain stoichiometric excess of hydrazine (1.2–1.5 eq.) and control reaction pH (6.5–7.5) to minimize side reactions like over-substitution .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • FT-IR : Identify the hydrazinyl (–NH–NH2) stretch at 3300–3350 cm⁻¹ and C–O–C (methoxy) at 1250–1270 cm⁻¹ .
  • ¹H/¹³C NMR : Key signals include:
    • Pyridine Ring : δ 7.8–8.2 ppm (H-4, H-5, H-6) in DMSO-d6 .
    • Hydrazinyl Group : Broad singlet at δ 4.5–5.0 ppm (exchangeable NH protons) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 172.1 (free base) and chloride adduct [M+Cl]⁻ at m/z 207.1 .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Setup : Use Gaussian 09W with B3LYP/6-311++G(d,p) basis set to model the molecule. Optimize geometry and calculate Fukui indices to identify nucleophilic sites (e.g., hydrazinyl nitrogen) .
  • Reactivity Trends :
    • Electrophilic Attack : The methoxy group’s electron-donating effect increases pyridine ring electron density, reducing susceptibility to electrophilic substitution.
    • Nucleophilic Sites : Hydrazinyl NH2 shows high nucleophilicity (Fukui f⁻ > 0.15), making it reactive toward carbonyl compounds .
  • Validation : Compare computed IR spectra with experimental data to ensure model accuracy (RMSD < 5 cm⁻¹) .

Advanced: What factors influence the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability :
    • Acidic Conditions (pH < 4) : Hydrazine group protonation stabilizes the compound.
    • Alkaline Conditions (pH > 8) : Rapid degradation via hydrolysis of the hydrazinyl moiety. Monitor degradation by UV-Vis at λ = 270 nm .
  • Thermal Stability :
    • TGA/DSC : Decomposition onset at 180–190°C. Store below 25°C in airtight, desiccated containers to prevent hygroscopic degradation .
  • Light Sensitivity : Protect from UV exposure; use amber glassware during storage .

Advanced: How should researchers address contradictory data in spectroscopic analysis (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Case Study : If NMR shows unexpected splitting in hydrazinyl protons:
    • Check Tautomerism : Hydrazine groups can exhibit keto-enol tautomerism, altering splitting patterns. Use variable-temperature NMR (25–60°C) to observe dynamic equilibria .
    • Impurity Analysis : Run LC-MS to detect trace byproducts (e.g., oxidized hydrazine derivatives) .
    • Solvent Effects : Repeat NMR in deuterated water to assess hydrogen bonding’s role in signal broadening .

Advanced: What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzyme inhibition)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes like monoamine oxidase (MAO). Prioritize binding poses with hydrazinyl group forming H-bonds to catalytic residues .
  • In Vitro Assays :
    • MAO Inhibition : Prepare 10 mM stock in PBS (pH 7.4). Measure IC50 via fluorometric assay using kynuramine as substrate .
    • Cytotoxicity Screening : Use MTT assay on HEK293 cells (0.1–100 μM range) to assess safety margins .

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